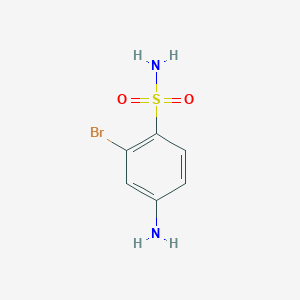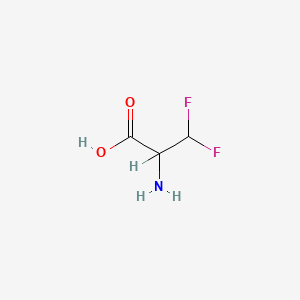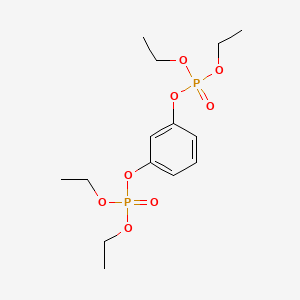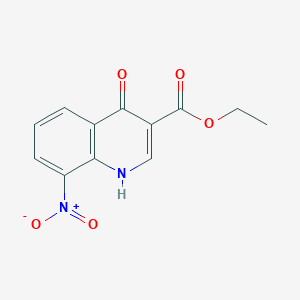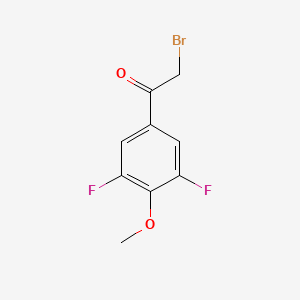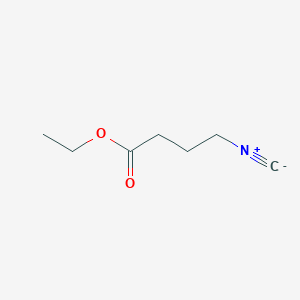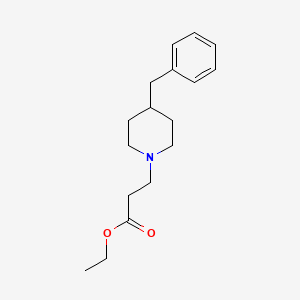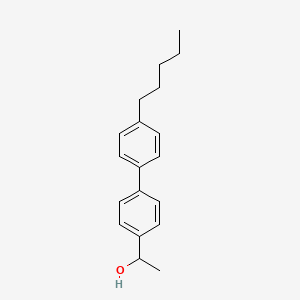
1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanol
Overview
Description
1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanol is an organic compound with the molecular formula C19H24O It is a derivative of biphenyl, featuring a pentyl group attached to one of the phenyl rings and an ethanol group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanol typically involves the following steps:
Formation of 4’-Pentyl-1,1’-biphenyl: This can be achieved through a Suzuki-Miyaura coupling reaction between 4-bromo-1-pentylbenzene and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Reduction to Ethanol Derivative: The resulting 4’-Pentyl-1,1’-biphenyl can then be subjected to a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield 1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: 1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone.
Reduction: 1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethane.
Substitution: 1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethyl chloride.
Scientific Research Applications
1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals for display technologies.
Mechanism of Action
The mechanism of action of 1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The ethanol group can form hydrogen bonds with active sites, while the biphenyl structure can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Biphenylyl)ethanol: Similar structure but lacks the pentyl group.
4’-Pentyl-1,1’-biphenyl-4-yl)boronic acid: Similar biphenyl structure with a boronic acid group instead of ethanol.
1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone: Oxidized form of the compound.
Uniqueness
1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanol is unique due to the presence of both a pentyl group and an ethanol group, which confer distinct chemical and physical properties. These structural features make it versatile for various applications in research and industry.
Properties
IUPAC Name |
1-[4-(4-pentylphenyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O/c1-3-4-5-6-16-7-9-18(10-8-16)19-13-11-17(12-14-19)15(2)20/h7-15,20H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGWKMWRSBMRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


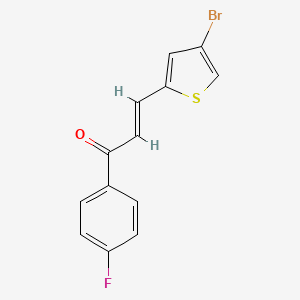
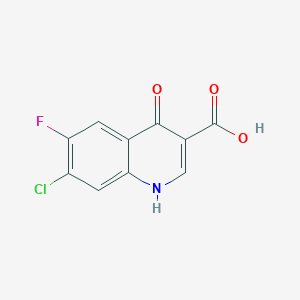
![methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate](/img/structure/B3039464.png)
![2-Benzyl-2,6-diazaspiro[4.5]decane](/img/structure/B3039465.png)

![Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate](/img/structure/B3039468.png)
![1-(4-chlorophenyl)-1H-[1,2,3,4]tetraazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3039469.png)
